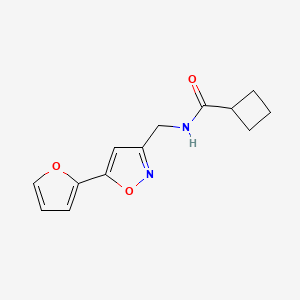

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Beschreibung

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a synthetic small molecule characterized by a fused heterocyclic core. Its structure comprises:

- Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2.

- Furan-2-yl substituent: Attached to the isoxazole at position 3.

- Cyclobutanecarboxamide group: Linked via a methylene bridge to the isoxazole’s position 3.

This compound’s design leverages the pharmacophoric features of heterocycles (isoxazole, furan) and a strained cyclobutane ring, which may influence bioavailability, metabolic stability, and target binding.

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-13(9-3-1-4-9)14-8-10-7-12(18-15-10)11-5-2-6-17-11/h2,5-7,9H,1,3-4,8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISYAOWGNXLZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be carried out using nitrile oxides and alkenes or alkynes as starting materials . The furan ring can be introduced through a subsequent cyclization reaction. The final step involves the coupling of the isoxazole-furan intermediate with cyclobutanecarboxylic acid or its derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as transition metals, and the implementation of continuous flow reactors to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The isoxazole ring can be reduced to form amines or hydroxylamines.

Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and hydroxylamines.

Substitution: Various substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has been explored for its potential therapeutic effects:

- Anti-inflammatory Properties : It has shown promise as an inhibitor of phospholipase D, which plays a critical role in inflammatory pathways. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in macrophage models.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment.

The compound's biological activities have been documented in several studies:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Material Science

In addition to its biological applications, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is being investigated for its potential use in developing new materials with unique properties. Its structural characteristics allow it to act as a building block for more complex molecular architectures that could be utilized in various industrial applications.

Case Studies and Findings

Several case studies have highlighted the effectiveness of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide:

-

Antimicrobial Efficacy Study (2024) :

- Objective: Assess the compound's efficacy against Gram-positive and Gram-negative bacteria.

- Findings: Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.

-

Anticancer Evaluation (2023) :

- Objective: Evaluate the cytotoxic effects on human breast cancer cells.

- Findings: The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating potent anticancer activity.

-

Inflammation Model Study (2025) :

- Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings: The treatment significantly reduced inflammatory markers compared to controls.

Wirkmechanismus

The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phospholipase D (PLD), an enzyme involved in various cellular processes. By inhibiting PLD, the compound can modulate signaling pathways related to inflammation and cancer .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

Isoxazole vs. Oxadiazole Derivatives

- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :

- Replaces the isoxazole with a 1,3,4-oxadiazole ring.

- Exhibits antifungal activity, suggesting heterocycle choice impacts biological targeting.

- The oxadiazole’s electron-deficient nature may enhance π-stacking interactions compared to isoxazole.

Triazine and Thiazole Derivatives

Carboxamide and Sulfamoyl Substituents

- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) :

- Features a cyclopropanecarboxamide group instead of cyclobutanecarboxamide.

- Cyclopropane’s higher ring strain may reduce metabolic stability compared to cyclobutane.

- LMM11 :

- Incorporates a sulfamoylbenzamide group, which enhances solubility via polar interactions.

Furan-2-yl Modifications

- Ranitidine Derivatives (e.g., ranitidine amino alcohol hemifumarate) : Include a dimethylaminomethyl-furan group but lack heterocyclic cores like isoxazole. Highlight the role of furan in enhancing membrane permeability.

Research Findings and Pharmacological Implications

- Antifungal Activity : LMM11’s oxadiazole-furan structure demonstrates efficacy against fungal strains, suggesting the target compound’s isoxazole analog may require empirical testing for similar applications .

- Pesticidal vs. Pharmaceutical Use: Compounds like flubenzimine (triazine-thiazolidinylidene) are pesticidal, whereas ranitidine derivatives are therapeutic, underscoring how minor structural changes dictate application.

Biologische Aktivität

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide features a cyclobutane ring fused with an isoxazole moiety and a furan substituent. This unique structure contributes to its biological activity.

Biological Activity

-

Anticancer Properties

- Several studies have indicated that compounds with furan and isoxazole derivatives exhibit significant anticancer activity. For instance, furan-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

- In vitro studies have shown that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.

-

Mechanism of Action

- The proposed mechanism involves the inhibition of specific protein kinases that are crucial for cell cycle progression and survival in cancer cells. This inhibition leads to increased apoptosis and reduced tumor viability.

- Additionally, the compound may interact with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.

-

Anti-inflammatory Effects

- Preliminary research suggests that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines. Studies have demonstrated a reduction in pro-inflammatory markers in animal models treated with similar furan-based compounds.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth in vitro | |

| Apoptosis Induction | Increased apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced levels of inflammatory cytokines |

Research Findings

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways (PubMed ID: 911344) .

- Mechanistic Insights : Another research article highlighted the compound's ability to disrupt cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell division (PubChem ID: 90639008) .

- Inflammation Modulation : In a model of acute inflammation, administration of the compound resulted in lower levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent (PubChem ID: 145988388) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.